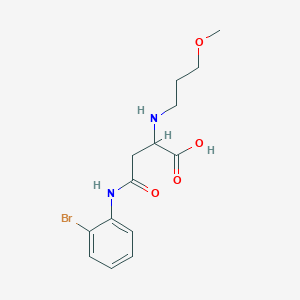![molecular formula C9H9F3N2O3 B2862106 5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1,2-oxazole CAS No. 2034260-75-6](/img/structure/B2862106.png)
5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a chemical compound. Isoxazole, which is part of this compound, is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . It has been the subject of research in medicinal chemistry due to its wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazoles has been an interesting field of study for decades . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The isoxazole ring in the compound has a labile N–O bond capable of cleavage, which allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
Isoxazoles have been found to be synthetically useful due to the presence of the labile N–O bond in the isoxazole ring . This bond allows for a series of transformations to obtain various 1,3-bifunctional derivatives of carbonyl compounds .Wissenschaftliche Forschungsanwendungen
Bioactivation Pathways
- Biotransformation in Human Liver Microsomes : Studies on isoxazole rings, like those in the compound of interest, reveal a bioactivation pathway involving enzyme-catalyzed cleavage, leading to the formation of various by-products. This process is primarily catalyzed by cytochrome P450 and involves the formation of an α-cyanoenol, which further reacts to generate adducts like GSH adduct of a cyanoacrolein derivative (Yu et al., 2011).
Antibacterial and Antifungal Applications
- Antibacterial Oxazolidinone Agents : Novel oxazolidinone agents, which include isoxazole derivatives, show high activity against Gram-positive pathogens, indicating their potential as potent antibacterial drugs (Gordeev & Yuan, 2014).
- Antibacterial and Antifungal Isoxazole Derivatives : Isoxazole derivatives have been found effective as antibacterial and antifungal agents, showing promise in combating various microorganisms (Sanjeeva et al., 2022).
Synthesis and Characterization
- Novel Synthesis Methods : Research shows innovative methods for synthesizing isoxazole derivatives, which can be tailored for specific biological activities (Giustiniano et al., 2017).
- Characterization and Biological Activity : Isoxazole derivatives have been synthesized and characterized, with a focus on understanding their biological activity, particularly in relation to antimicrobial properties (Sangepu et al., 2016).
Medical Applications
- Antitumor Properties : Certain isoxazole derivatives show potential as antitumor agents, indicating their possible use in cancer treatment (Stevens et al., 1984).
Anticonvulsant and Neurological Applications
- Sodium Channel Blockers and Anticonvulsants : Isoxazole derivatives have been synthesized for use as sodium channel blockers and anticonvulsants, showing potential in treating neurological disorders (Malik & Khan, 2014).
Agricultural Applications
- Herbicide Metabolism in Agriculture : Isoxazole derivatives play a role in the metabolism of certain herbicides in agricultural settings, influencing their effectiveness and environmental impact (Rouchaud et al., 2002).
Zukünftige Richtungen
Isoxazoles have been the subject of research in medicinal chemistry over the past decades . Given their synthetic availability, special chemical and biological properties, and widespread practical use, it is expected that a large number of publications will appear annually on the synthesis of new representatives of isoxazoles . This trend is expected to continue in the future, contributing to the active development of medicinal chemistry .
Eigenschaften
IUPAC Name |
1,2-oxazol-5-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O3/c10-9(11,12)5-16-6-3-14(4-6)8(15)7-1-2-13-17-7/h1-2,6H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVZCJDQGSCELO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=NO2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2862023.png)



![2-Benzyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole](/img/structure/B2862031.png)
![4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dibutylbenzenesulfonamide](/img/no-structure.png)
![4-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2862033.png)

![2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2862039.png)

![Ethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2862041.png)
![N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide](/img/structure/B2862042.png)
![tert-Butyl 6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2862044.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2862046.png)
